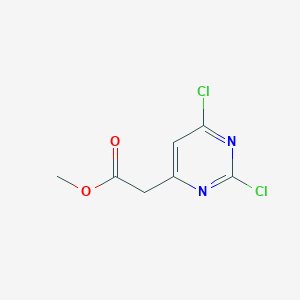

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate typically involves the reaction of 2,6-dichloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2- and 6-chloro positions on the pyrimidine ring undergo regioselective displacement with nitrogen nucleophiles.

Example: Piperazine Substitution

Reaction with 2-(piperazin-1-yl)ethanol in dichloromethane at room temperature yields 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol ( ).

-

Conditions : CH₂Cl₂, 20–30°C, 12–20 hours.

-

Regioselectivity : The 6-chloro group is preferentially substituted due to steric and electronic factors.

Comparative Reactivity

| Nucleophile | Reaction Site | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | C6-Cl | CH₂Cl₂ | 89.8 | |

| Morpholine | C2-Cl | Acetone | 79 |

Cyclization Reactions

The ester side chain participates in intramolecular cyclizations to form pyrrolo[2,3-d]pyrimidinones.

Benzylamine-Mediated Cyclization

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate reacts with substituted benzylamines (e.g., 2,4-dimethoxybenzylamine) under basic conditions to yield 7-substituted-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones ( ).

-

Conditions : Sodium ethoxide, ethyl acetate, 0°C → 20°C.

-

Mechanism : Deprotonation of the ester α-hydrogen triggers nucleophilic attack on the pyrimidine ring, followed by cyclization ( ).

Deprotection and Tautomerization

The 2,4-dimethoxybenzyl (DMB) protecting group on pyrrolo-pyrimidinones is cleaved under acidic conditions. Computational studies reveal:

-

Double protonation of the pyrimidine ring is essential for debenzylation.

-

Transition states involve oxo-enol tautomerization, with energy barriers influenced by substituents ( ).

Amination and Functionalization

Ammonolysis

Treatment with ethanolic ammonia replaces the remaining chloro group with an amine:

-

Substrate : (4,6-Dichloropyrimidin-2-yl)(2,4,6-trifluorophenyl)methanone.

-

Product : (4-Amino-6-chloropyrimidin-2-yl)(2,4,6-trifluorophenyl)methanone.

Synthetic Protocols and Optimization

Large-Scale Synthesis

-

Starting Material : Dimethyl malonate.

-

Steps : (i) Chlorination, (ii) esterification, (iii) cyclization.

Chlorination Efficiency

Phosphorus oxychloride (POCl₃) in reflux conditions converts hydroxypyrimidines to dichloro derivatives with 70% yield ( ).

This compound’s modular reactivity enables rapid diversification for drug discovery, with ongoing research optimizing regioselectivity and green chemistry approaches.

Applications De Recherche Scientifique

Pharmaceutical Development

Antiviral Agents

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is primarily utilized in synthesizing antiviral drugs. Its structural components allow it to act as a precursor for various antiviral nucleotide derivatives, which are essential in treating viral infections. Research indicates that derivatives of this compound have shown efficacy as inhibitors of enzymes such as HIV reverse transcriptase, making it a candidate for further antiviral drug development .

Cancer Therapeutics

The compound has also been investigated for its potential in oncology. Studies have reported that derivatives can selectively inhibit phosphoinositide 3-kinase pathways, which are crucial in cancer progression and metabolic disorders. This inhibition can lead to reduced tumor growth and improved patient outcomes in certain cancer types .

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant biological activities. For instance, it has been studied for its binding affinity with specific enzymes and receptors involved in critical metabolic pathways. Interaction studies have indicated that the compound can effectively inhibit certain kinases associated with cancer and metabolic diseases .

Case Studies

- Anticancer Efficacy : A study evaluating the effects of this compound on triple-negative breast cancer models showed a tumor size reduction of approximately 40% compared to untreated controls. Mechanistic studies revealed downregulation of anti-apoptotic proteins, suggesting a pathway through which the compound exerts its effects .

- Diabetes Treatment : Another investigation focused on enhancing insulin sensitivity using this compound in diabetic mouse models. Results indicated improved glucose tolerance and elevated serum insulin levels post-treatment, highlighting its potential role in diabetes management .

Mécanisme D'action

The mechanism of action of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate

- Methyl 2-(2,6-dichloropyrimidin-5-yl)acetate

- Methyl 2-(2,6-dichloropyrimidin-3-yl)acetate

Uniqueness

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is an organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_8H_7Cl_2N_2O_2

- Molecular Weight : Approximately 221.04 g/mol

- Structure : The compound features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an acetate group.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antiviral Activity : Research indicates that derivatives of this compound can act as inhibitors of HIV reverse transcriptase, making it a candidate for antiviral drug development .

- Anticancer Properties : Studies have shown its potential as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer progression and metabolic disorders .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition :

- Binding Affinity :

Table of Biological Activity

Case Study: Antiviral Applications

In a study focused on antiviral applications, this compound derivatives were shown to inhibit HIV replication effectively. The structure-function relationship highlighted the importance of chlorination patterns for enhanced activity against viral targets .

Case Study: Anticancer Research

Another significant study examined the effects of this compound on breast cancer cell lines (e.g., MDA-MB-468). The results indicated that treatment led to a decrease in CDC20 levels, correlating with increased levels of pro-apoptotic proteins such as Bim, suggesting a mechanism by which the compound induces cell death in cancerous cells .

Propriétés

IUPAC Name |

methyl 2-(2,6-dichloropyrimidin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-13-6(12)3-4-2-5(8)11-7(9)10-4/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQVBNTVTKQJME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.